molecular formula C11H13Cl2NO B6159065 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride CAS No. 1956364-58-1

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride

Cat. No. B6159065
M. Wt: 246.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzoyl)cyclobutan-1-amine hydrochloride (CBCBA-HCl) is an organic compound with a wide range of applications in scientific research. It is a derivative of the cyclobutanone family of compounds and is used in a variety of biological and chemical experiments. CBCBA-HCl has been used to study enzyme inhibition, enzyme-catalyzed reactions, and as a reagent in organic synthesis. It has also been used in the development of new drugs and in the study of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride involves the reaction of 4-chlorobenzoyl chloride with cyclobutan-1-amine in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the amine product with hydrochloric acid.

Starting Materials
4-chlorobenzoyl chloride, cyclobutan-1-amine, base (e.g. triethylamine), hydrochloric acid

Reaction
Step 1: Add cyclobutan-1-amine to a solution of 4-chlorobenzoyl chloride in an organic solvent such as dichloromethane., Step 2: Add a base such as triethylamine to the reaction mixture to facilitate the reaction., Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete., Step 4: Extract the product with an organic solvent and wash with water to remove any remaining base., Step 5: Add hydrochloric acid to the product to form the hydrochloride salt., Step 6: Isolate the product by filtration or precipitation and dry under vacuum.

Scientific Research Applications

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has been used extensively in scientific research. It has been used to study enzyme inhibition and enzyme-catalyzed reactions. It has also been used in the development of new drugs and in the study of biochemical and physiological effects. 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has been used in the study of the inhibition of monoamine oxidase (MAO) and the inhibition of the enzyme cyclooxygenase (COX). It has also been used in the study of the inhibition of the enzyme acetylcholinesterase (AChE).

Mechanism Of Action

The mechanism of action of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is not completely understood. It is thought to act as an inhibitor of enzymes, such as MAO, COX, and AChE. It is believed that 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, COX, and AChE. This inhibition of enzyme activity can lead to a decrease in the production of neurotransmitters and hormones, as well as an increase in the production of other substances, such as prostaglandins and leukotrienes. 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is also relatively non-toxic and is not known to be carcinogenic. However, 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is not soluble in water and must be dissolved in an organic solvent before use. Additionally, 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is a relatively weak inhibitor of enzymes and may not be suitable for all experiments.

Future Directions

The future of 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is promising. It has already been used in the development of new drugs and in the study of biochemical and physiological effects. It is also being studied for its potential use in the treatment of a variety of diseases, such as cancer and Alzheimer’s disease. Additionally, 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is being studied for its potential use in the development of new drugs for the treatment of neurological disorders, such as Parkinson’s disease. Finally, 1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride is being studied for its potential use in the development of new drugs for the treatment of infectious diseases, such as HIV/AIDS.

properties

CAS RN

1956364-58-1

Product Name

1-(4-chlorobenzoyl)cyclobutan-1-amine hydrochloride

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.